

AZD9496 effect on ESR1 mutant breast tumors

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Compound of Interest

Compound Name: AZD9496 deacrylic acid phenol

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An In-Depth Technical Guide on the Efficacy of AZD9496 in ESR1 Mutant Breast Tumors

For Researchers, Scientists, and Drug Development Professionals

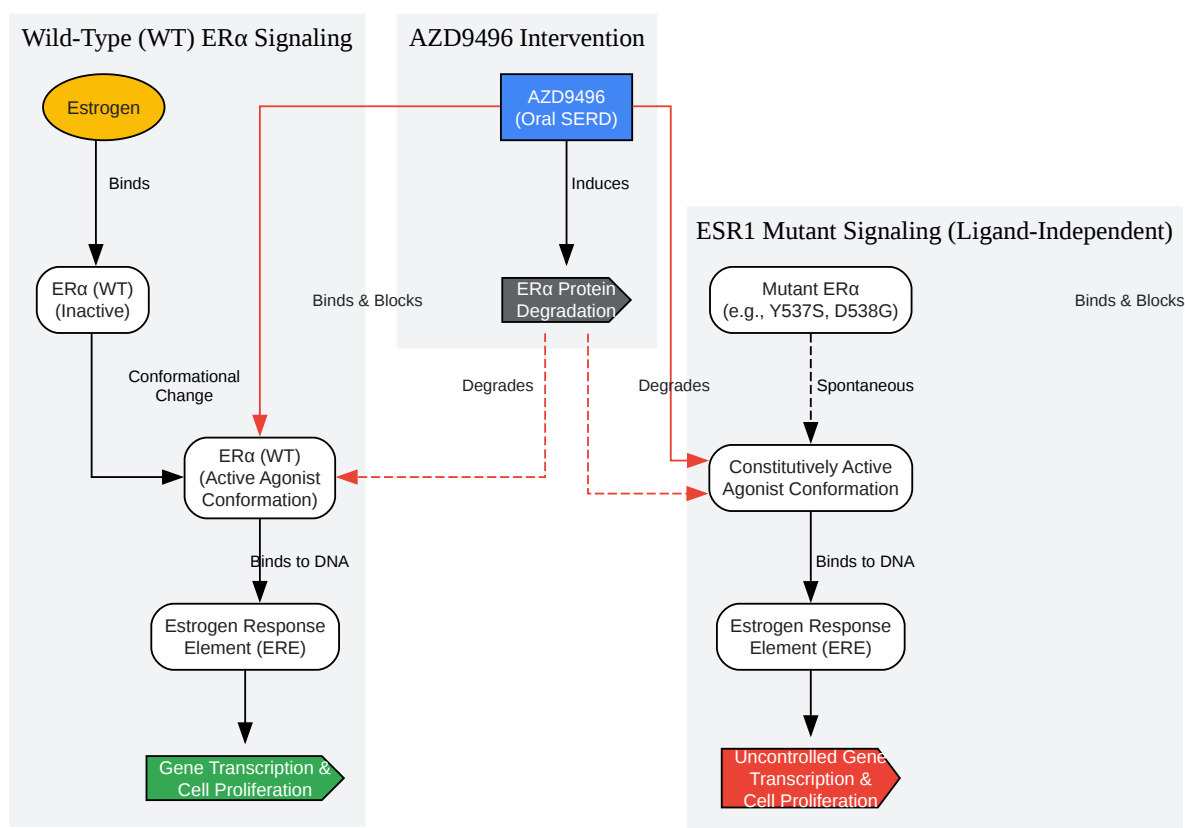
Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains the cornerstone of its treatment. However, a significant challenge in the management of advanced, metastatic ER+ breast cancer is the development of therapeutic resistance. One of the most prevalent mechanisms of acquired resistance is the emergence of missense mutations in the ligand-binding domain (LBD) of the estrogen receptor alpha gene (ESR1). These mutations, such as Y537S and D538G, result in a constitutively active receptor that promotes tumor growth independent of its natural ligand, estrogen, thereby reducing the efficacy of aromatase inhibitors and selective estrogen receptor modulators (SERMs) like tamoxifen.^{[1][2][3]}

To address this clinical challenge, a new generation of therapeutics, known as selective estrogen receptor degraders (SERDs), has been developed. AZD9496 is an orally bioavailable, nonsteroidal SERD designed to be a potent antagonist and degrader of the ER α protein.^{[4][5][6][7][8]} This technical guide provides a comprehensive overview of the preclinical data on AZD9496, with a specific focus on its mechanism of action and efficacy against breast tumors harboring clinically relevant ESR1 mutations.

Core Mechanism of Action of AZD9496

AZD9496 functions as a dual-mechanism inhibitor of ER α signaling. It acts as a pure antagonist, blocking the receptor's transcriptional activity, and it also induces the degradation of the ER α protein.[9] Unlike earlier SERMs that can exhibit partial agonist activity, AZD9496 was developed for potent and selective ER α degradation. Crucially, its activity extends to the constitutively active mutant forms of ER α that drive endocrine resistance.[4] Preclinical studies have demonstrated that AZD9496 binds effectively to mutant ER α LBDs and successfully downregulates the mutant protein, thereby inhibiting downstream signaling pathways essential for tumor cell proliferation.[4][10]



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Caption: Mechanism of AZD9496 on WT and Mutant ER α Signaling.

Quantitative Data Summary

AZD9496 has demonstrated potent activity against both wild-type (WT) and mutant forms of ER α in various preclinical assays. The data are summarized below for direct comparison.

Table 1: Biochemical Binding Affinity to ER α Ligand-Binding Domain (LBD)

This table presents the half-maximal inhibitory concentration (IC₅₀) values for AZD9496 and fulvestrant binding to WT and mutant ER α LBDs. Lower values indicate higher binding affinity.

Compound	ER α WT LBD IC ₅₀ (nmol/L)	ER α D538G LBD IC ₅₀ (nmol/L)	ER α Y537S LBD IC ₅₀ (nmol/L)
AZD9496	1.1	3.1	2.5
Fulvestrant	0.9	2.0	2.0

Data are representative of the mean IC₅₀ from three independent experiments.[\[4\]](#)

Table 2: In Vitro Cellular Antiproliferative Activity

The following table shows the IC₅₀ values from dose-response curves in T47D and MCF7 breast cancer cell lines engineered to express WT, Y537S, or D538G ESR1.

Cell Line	Compound	WT IC50 (nM)	Y537S IC50 (nM)	D538G IC50 (nM)
T47D	AZD9496	0.3	1.1	0.5
Fulvestrant	0.2	1.2	0.5	
MCF7	AZD9496	0.8	3.5	1.5
Fulvestrant	0.4	1.9	0.8	

Data derived from graphical representations in referenced literature.[\[11\]](#)

Table 3: In Vivo Antitumor Efficacy in an ESR1 Mutant Patient-Derived Xenograft (PDX) Model

This table summarizes the tumor growth inhibition (TGI) observed in a PDX model (CTC-174) harboring a D538G ESR1 mutation.

Treatment Group	Dose	Tumor Growth Inhibition (%)
AZD9496	25 mg/kg (oral, daily)	66%
Fulvestrant	5 mg/mouse (subcutaneous)	59%
Tamoxifen	10 mg/kg (oral, daily)	28%

Data extracted from in vivo studies.[\[4\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate AZD9496.

ER α Ligand-Binding Domain (LBD) Binding Assay

- Objective: To determine the binding affinity of AZD9496 to wild-type and mutant ER α .
- Methodology:
 - Recombinant ER α LBD proteins (WT, D538G, Y537S) were expressed and purified.
 - A competitive binding assay was performed using a fluorescently labeled estrogen tracer.
 - The assay was conducted in multi-well plates, where the compound (AZD9496 or fulvestrant) competed with the tracer for binding to the ER α LBD.
 - Fluorescence polarization was measured to quantify the displacement of the tracer.
 - IC₅₀ values were calculated from dose-response curves, representing the concentration of the drug required to displace 50% of the bound tracer.[\[4\]](#)

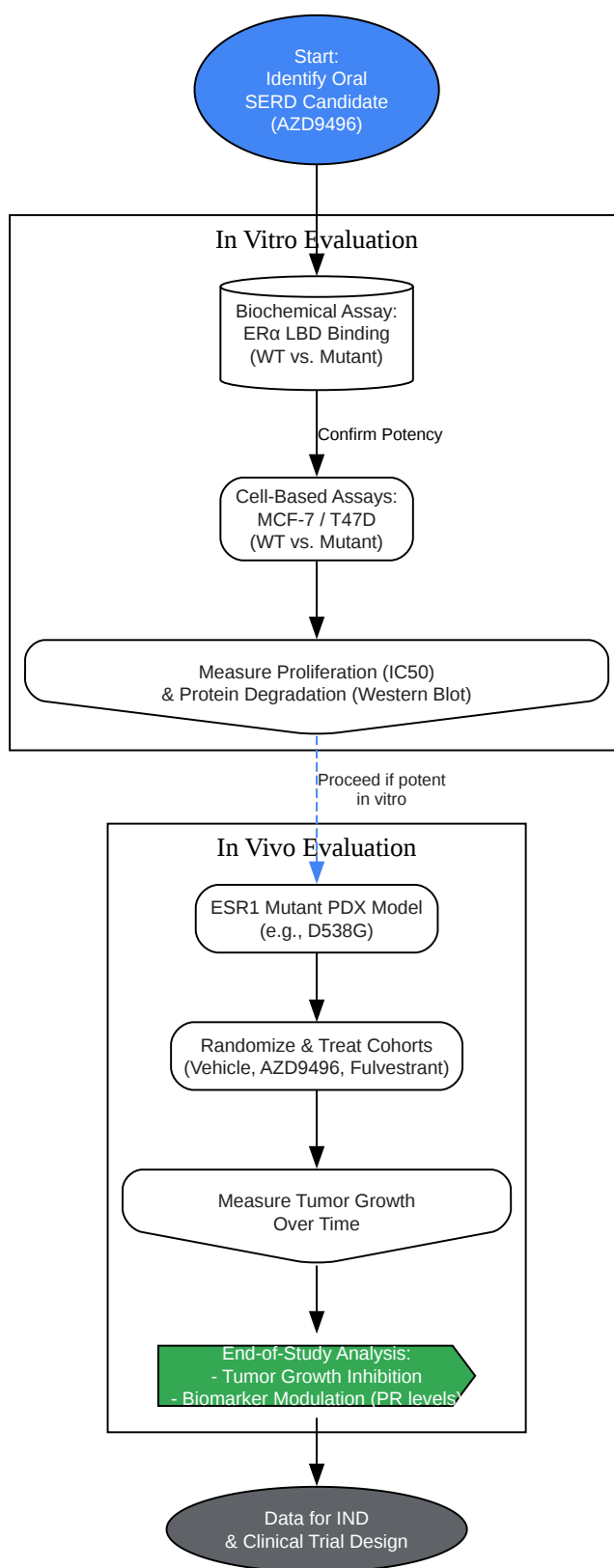
Cell-Based Proliferation Assays

- Objective: To assess the ability of AZD9496 to inhibit the growth of breast cancer cells expressing WT or mutant ESR1.
- Methodology:
 - MCF-7 or T47D breast cancer cell lines were engineered to stably express specific ESR1 mutations (e.g., Y537S) under the control of an inducible promoter (e.g., doxycycline).[\[10\]](#)
[\[12\]](#)
 - Cells were cultured in estrogen-deprived medium to assess ligand-independent proliferation driven by the mutant receptor.
 - Doxycycline was added to induce the expression of the mutant ER α protein.[\[10\]](#)
 - Cells were treated with a range of concentrations of AZD9496, fulvestrant, or vehicle control.

- After a defined incubation period (e.g., 5-7 days), cell viability or proliferation was measured using assays such as CellTiter-Glo®.
- IC50 values were determined by fitting the data to a dose-response curve.

Patient-Derived Xenograft (PDX) In Vivo Model

- Objective: To evaluate the antitumor efficacy of AZD9496 in a clinically relevant, estrogen-independent ESR1 mutant tumor model.
- Methodology:
 - Tumor fragments from a patient with endocrine-resistant metastatic breast cancer harboring an ESR1 D538G mutation (CTC-174 model) were implanted subcutaneously into immunocompromised female mice (e.g., NSG mice).[\[4\]](#)[\[10\]](#)
 - Once tumors reached a predetermined volume, mice were randomized into treatment cohorts (e.g., vehicle, AZD9496, fulvestrant, tamoxifen).
 - AZD9496 was administered orally once daily.[\[4\]](#)
 - Tumor volume was measured regularly (e.g., twice weekly) with calipers.
 - At the end of the study, tumors were harvested for pharmacodynamic biomarker analysis (e.g., Western blot for PR protein levels) to confirm target engagement.[\[4\]](#)[\[10\]](#)
 - Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.



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